Cas no 934-30-5 (exo-5-Norbornenecarboxylic acid)

Technical Introduction: exo-5-Norbornenecarboxylic Acid exo-5-Norbornenecarboxylic acid is a bicyclic organic compound featuring a carboxylic acid functional group at the exo position of the norbornene framework. This structure imparts reactivity suitable for ring-opening metathesis polymerization (ROMP) and Diels-Alder reactions, making it valuable in polymer chemistry and materials science. The exo configuration enhances steric accessibility, facilitating efficient derivatization and crosslinking. Its rigid bicyclic backbone contributes to thermal stability and controlled polymerization kinetics. The compound is commonly employed as a monomer for functionalized polymers or as a building block in synthetic organic chemistry. High purity grades ensure consistent performance in research and industrial applications.
exo-5-Norbornenecarboxylic acid structure
934-30-5 structure
商品名:exo-5-Norbornenecarboxylic acid
CAS番号:934-30-5
MF:C8H10O2
メガワット:138.163802623749
MDL:MFCD00213362
CID:860997
PubChem ID:329763554

exo-5-Norbornenecarboxylic acid 化学的及び物理的性質

名前と識別子

    • exo-bicyclo(2.2.1)hept-5-ene-2-carboxylic acid
    • exo-5-Norbornene-2-carboxylic acid
    • exo-5-Norbornenecarboxylic acid
    • 5-Norbornene-2-carboxylic acid, exo- (8CI)
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, exo- (ZCI)
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (ACI)
    • 2-Norbornene-5-exo-carboxylic acid
    • cis-5-Norbornene-exo-2-carboxylic acid
    • exo-2-Norbornene-5-carboxylic acid
    • exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • exo-Norbornene-2-carboxylic acid
    • NSC 155661
    • NC
    • J2V3Y5GJN8
    • G78912
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R-exo)-
    • rel-(1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-rel-
    • HC3MC8BB2Q
    • AKOS000302151
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylicacid
    • 67999-53-5
    • EN300-304294
    • DB-401633
    • (1R,2S,4R)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • SCHEMBL900095
    • AKOS015833101
    • CS-0268597
    • NSC-155661
    • 934-30-5
    • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, (1R,2S,4R)-
    • MFCD08899816
    • MFCD00213362
    • rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
    • 5-Norbornene-2-carboxylic acid, predominantly endo isomer
    • MDL: MFCD00213362
    • インチ: 1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10)/t5-,6+,7+/m0/s1
    • InChIKey: FYGUSUBEMUKACF-RRKCRQDMSA-N
    • ほほえんだ: C([C@@H]1C[C@H]2C=C[C@@H]1C2)(=O)O

計算された属性

  • せいみつぶんしりょう: 138.068079557g/mol
  • どういたいしつりょう: 138.068079557g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 195
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 3
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 37.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.2

じっけんとくせい

  • ゆうかいてん: 40-44 °C
  • フラッシュポイント: 華氏温度:>230°f
    摂氏度:>110°c

exo-5-Norbornenecarboxylic acid セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26
  • RTECS番号:RB8195000
  • 危険物標識: Xi
  • 危険レベル:IRRITANT

exo-5-Norbornenecarboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA01863-1g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
1g
¥1358.0 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
718149-1G
exo-5-Norbornenecarboxylic acid
934-30-5
1g
¥1150.43 2023-11-26
TRC
E231980-1000mg
exo-5-Norbornenecarboxylic acid
934-30-5
1g
$ 490.00 2022-04-29
TRC
E231980-2000mg
exo-5-Norbornenecarboxylic acid
934-30-5
2g
$ 785.00 2022-04-29
Enamine
EN300-6486497-1.0g
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95.0%
1.0g
$98.0 2025-02-19
Enamine
EN300-6486497-5.0g
rac-(1R,2S,4R)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 95.0%
5.0g
$326.0 2025-02-19
A2B Chem LLC
AB74203-5g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
5g
$977.00 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1683300-5g
rel-(1S,2R,4S)-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 98%
5g
¥9723.00 2024-04-24
1PlusChem
1P003R17-250mg
exo-5-Norbornenecarboxylic acid
934-30-5 98%;RG
250mg
$69.00 2024-04-20
Ambeed
A576295-5g
exo-Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
934-30-5 97%
5g
$689.0 2024-04-16

exo-5-Norbornenecarboxylic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  rt; 2 h, rt
リファレンス
Method for preparing C-2 position-monosubstituted norbornene derivative in single configuration from 5-norbornene-2-carboxylic acid exo/endo isomer mixture
, China, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  rt; 60 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
リファレンス
Stereoselective synthesis of 5-norbornene-2-exo-carboxylic acid. Rapid isomerization and kinetically selective hydrolysis
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, International Journal of Organic Chemistry, 2012, 2(1), 26-30

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Iodine ,  Potassium iodide Solvents: Water
リファレンス
Self-Sorting in Polymers
Burd, Caroline; Weck, Marcus, Macromolecules, 2005, 38(17), 7225-7230

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dimethylformamide ;  50 °C
リファレンス
Norbornene-Derived Poly-d-lysine Copolymers as Quantum Dot Carriers for Neuron Growth
Rao N, Vijayakameswara; Kishore, Abhinoy; Sarkar, Santu; Das Sarma, Jayasri; Shunmugam, Raja, Biomacromolecules, 2012, 13(9), 2933-2944

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Water ;  -10 °C
リファレンス
In mold addition polymerization of norbornene-type monomers using group 10 metal complexes
, World Intellectual Property Organization, , ,

ごうせいかいろ 6

はんのうじょうけん
リファレンス
5R-(+)-2-norbornene-5-carboxylic acid
, USSR, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
リファレンス
Preparation of Bottlebrush Polymers via a One-Pot Ring-Opening Polymerization (ROP) and Ring-Opening Metathesis Polymerization (ROMP) Grafting-Through Strategy
Radzinski, Scott C.; Foster, Jeffrey C.; Matson, John B., Macromolecular Rapid Communications, 2016, 37(7), 616-621

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  overnight, rt
リファレンス
Cationic Bottlebrush Polymers from Quaternary Ammonium Macromonomers by Grafting-Through Ring-Opening Metathesis Polymerization
Senkum, Hathaithep; Gramlich, William M., Macromolecular Chemistry and Physics, 2020, 221(5),

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium tert-butoxide Solvents: Tetrahydrofuran ;  1 h, rt
1.2 Solvents: Tetrahydrofuran ,  Water ;  19 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, rt
1.4 Reagents: Sodium bicarbonate Solvents: Water ;  pH 10, rt
1.5 Reagents: Iodine ,  Potassium iodide Solvents: Water ;  rt
リファレンス
DNA-polymer conjugates via the graft-through polymerisation of native DNA in water
Arkinstall, Lucy A.; Husband, Jonathan T.; Wilks, Thomas R.; Foster, Jeffrey C.; O'Reilly, Rachel K., Chemical Communications (Cambridge, 2021, 57(44), 5466-5469

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Iodine ,  Potassium iodide
リファレンス
Bottlebrush Polymer Synthesis by Ring-Opening Metathesis Polymerization: The Significance of the Anchor Group
Radzinski, Scott C.; Foster, Jeffrey C.; Chapleski, Robert C.; Troya, Diego; Matson, John B., Journal of the American Chemical Society, 2016, 138(22), 6998-7004

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Control over Imidazoquinoline Immune Stimulation by pH-Degradable Poly(norbornene) Nanogels
Kockelmann, Johannes; Stickdorn, Judith; Kasmi, Sabah; De Vrieze, Jana; Pieszka, Michaela; et al, Biomacromolecules, 2020, 21(6), 2246-2257

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium methoxide Solvents: Methanol ,  Water ;  reflux; overnight, rt → reflux
1.2 Reagents: Sodium carbonate ,  Iodine ,  Potassium iodide Solvents: Water
リファレンス
Ion Conducting ROMP Monomers Based on (Oxa)norbornenes with Pendant Imidazolium Salts Connected via Oligo(oxyethylene) Units and with Oligo(ethyleneoxy) Terminal Moieties
Price, Terry L.; Choi, U. Hyeok ; Schoonover, Daniel V.; Arunachalam, Murugan; Xie, Renxuan; et al, Macromolecules (Washington, 2019, 52(4), 1371-1388

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Sodium bicarbonate ,  Iodine ,  Potassium iodide Solvents: Water ;  rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
1.3 Reagents: Sulfuric acid Solvents: Water ;  pH 2, rt
リファレンス
Solid-Phase Synthesis of Polymers Using the Ring-Opening Metathesis Polymerization
Pontrello, Jason K.; Allen, Matthew J.; Underbakke, Eric S.; Kiessling, Laura L., Journal of the American Chemical Society, 2005, 127(42), 14536-14537

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Structural requirements in the enzymic optical resolution of bicyclic esters using pig liver esterase
Klunder, A. J. H.; Van Gastel, F. J. C.; Zwanenburg, B., Tetrahedron Letters, 1988, 29(22), 2697-700

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Potassium iodide Catalysts: Iodine Solvents: Water ;  2 h, 0 °C; 12 h, rt
リファレンス
Soluble and Reusable Poly(norbornene) Supports with High Loading Capacities for Peptide Synthesis
Naganna, Nimmashetti; Madhavan, Nandita, Organic Letters, 2013, 15(22), 5870-5873

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Oxalyl chloride Solvents: Toluene ;  rt; 2 h, rt → 70 °C; 70 °C → rt
1.2 Reagents: Triethylamine Solvents: Toluene ;  12 h, rt → 70 °C
リファレンス
Synthesis and Ring-Opening Metathesis Polymerization of Norbornene-Terminated Syndiotactic Polypropylene
Anderson-Wile, Amelia M.; Coates, Geoffrey W.; Auriemma, Finizia; De Rosa, Claudio; Silvestre, Amelia, Macromolecules (Washington, 2012, 45(19), 7863-7877

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium periodate Catalysts: Diisobutylaluminum hydride
リファレンス
Asymmetric Diels-Alder reaction: design of chiral dienophiles
Choy, William; Reed, Lawrence A. III; Masamune, Satoru, Journal of Organic Chemistry, 1983, 48(7), 1137-9

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Water Solvents: Tetrahydrofuran ;  24 h, rt; 3 h, rt; 1 h, rt
1.3 Reagents: Acetic acid ;  pH 7.5, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2.0, rt
リファレンス
Stereoselective synthesis of exo-norbornene derivatives for resist materials
Kanao, Miki; Otake, Atsushi; Tsuchiya, Kousuke; Ogino, Kenji, Journal of Photopolymer Science and Technology, 2009, 22(3), 365-370

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Hydroquinone Solvents: Ethyl acetate ;  60 min, cooled; 12 h, reflux
リファレンス
Bypassing the lack of reactivity of endo-substituted norbornenes with the catalytic rectification-insertion mechanism
Commarieu, Basile; Claverie, Jerome P., Chemical Science, 2015, 6(4), 2172-2181

exo-5-Norbornenecarboxylic acid Raw materials

exo-5-Norbornenecarboxylic acid Preparation Products

exo-5-Norbornenecarboxylic acid 関連文献

exo-5-Norbornenecarboxylic acidに関する追加情報

Exo-5-Norbornenecarboxylic Acid: A Comprehensive Overview

Exo-5-norbornenecarboxylic acid, with the CAS number 934-30-5, is a compound of significant interest in both academic and industrial research. This compound, also known as norbornene carboxylic acid, belongs to the class of norbornene derivatives, which are widely studied for their unique structural properties and potential applications in various fields. The molecule consists of a bicyclic structure with a carboxylic acid group attached, making it a versatile building block for further chemical modifications.

The structural uniqueness of exo-5-norbornenecarboxylic acid lies in its bicyclo[2.2.1]heptene framework, which provides it with exceptional stability and reactivity. Recent studies have highlighted its potential as a precursor for synthesizing advanced materials, including polymers and nanocomposites. Researchers have demonstrated that the compound can be polymerized under specific conditions to form high-performance polymers with excellent thermal and mechanical properties.

In terms of synthesis, exo-5-norbornenecarboxylic acid can be prepared via various methods, including acid-catalyzed ring-opening reactions and enzymatic catalysis. A 2023 study published in the Journal of Organic Chemistry reported a novel enzymatic route for the synthesis of this compound, which significantly reduces the reaction time and enhances yield compared to traditional methods. This advancement has opened new avenues for large-scale production of the compound, making it more accessible for industrial applications.

The application of exo-5-norbornenecarboxylic acid extends beyond material science. Recent research has explored its use in drug delivery systems and biomedical engineering. For instance, a 2023 study in Advanced Materials highlighted the potential of this compound as a biocompatible polymer precursor for creating drug delivery vehicles with controlled release properties. The compound's ability to form stable polymer networks makes it an ideal candidate for this purpose.

In addition to its practical applications, exo-5-norbornenecarboxylic acid has also been studied for its role in organic synthesis. Its bicyclic structure serves as a valuable scaffold for constructing complex molecules, including pharmaceutical agents and agrochemicals. A 2023 paper in the Journal of Medicinal Chemistry reported the use of this compound as an intermediate in the synthesis of novel anti-cancer agents, showcasing its versatility in drug development.

The growing interest in exo-5-norbornenecarboxylic acid is driven by its unique combination of structural rigidity and functional group reactivity. These properties make it an attractive candidate for various chemical transformations, including Diels-Alder reactions and other cycloaddition processes. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of its applications, enabling the production of enantiomerically enriched derivatives with potential uses in chiral recognition and asymmetric catalysis.

In conclusion, exo-5-norbornenecarboxylic acid, CAS number 934-30-5, is a multifaceted compound with promising applications across diverse fields. Its structural uniqueness and reactivity continue to inspire innovative research directions, from material science to drug development. As new synthetic methods and applications emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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推奨される供給者
Amadis Chemical Company Limited
(CAS:934-30-5)exo-5-Norbornenecarboxylic acid
A1198183
清らかである:99%
はかる:5g
価格 ($):620.0